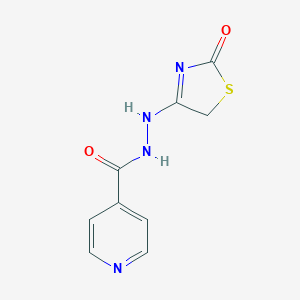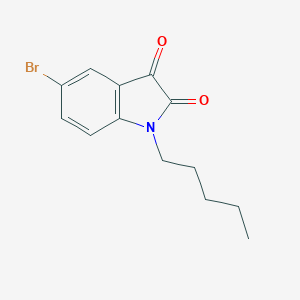
5-Bromo-1-pentylindole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .Mechanism of Action
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Bromo-1-pentylindole-2,3-dione in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research of 5-Bromo-1-pentylindole-2,3-dione. One direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action in cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on cognitive function and memory. Additionally, future research could focus on improving the solubility of this compound in aqueous solutions to make it more suitable for certain types of experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. Its unique properties and potential applications make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
Synthesis Methods
The synthesis of 5-Bromo-1-pentylindole-2,3-dione involves the reaction of indole-2,3-dione with pentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in anhydrous conditions and under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
5-Bromo-1-pentylindole-2,3-dione has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurodegenerative diseases.
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

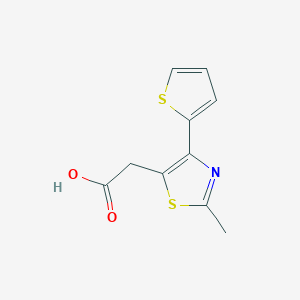

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)
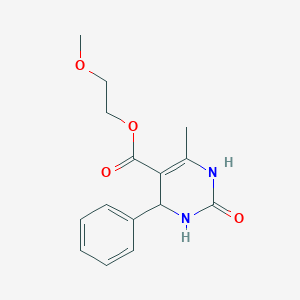

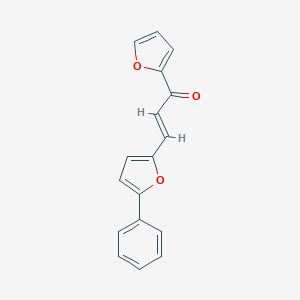
![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
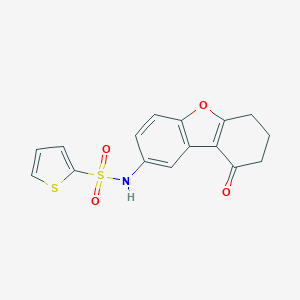
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B361841.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
